ethyl 2-({[4-(phenylsulfonyl)-3,4-dihydro-2H-1,4-benzoxazin-2-yl]carbonyl}amino)benzoate
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Overview
Description
ETHYL 2-[4-(BENZENESULFONYL)-3,4-DIHYDRO-2H-1,4-BENZOXAZINE-2-AMIDO]BENZOATE is a complex organic compound that features a benzoxazine ring, a benzenesulfonyl group, and an ethyl ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 2-[4-(BENZENESULFONYL)-3,4-DIHYDRO-2H-1,4-BENZOXAZINE-2-AMIDO]BENZOATE typically involves multiple steps, starting with the formation of the benzoxazine ring. This can be achieved through the reaction of an appropriate amine with a salicylaldehyde derivative under acidic conditions. The benzenesulfonyl group is then introduced via sulfonation, and the ethyl ester is formed through esterification reactions .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
ETHYL 2-[4-(BENZENESULFONYL)-3,4-DIHYDRO-2H-1,4-BENZOXAZINE-2-AMIDO]BENZOATE can undergo various chemical reactions, including:
Oxidation: The benzenesulfonyl group can be oxidized to form sulfonic acids.
Reduction: The compound can be reduced to remove the sulfonyl group or to modify the benzoxazine ring.
Substitution: Electrophilic aromatic substitution reactions can occur on the benzene rings
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and electrophiles like bromine for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfonic acids, while reduction can produce amines or modified benzoxazine derivatives .
Scientific Research Applications
ETHYL 2-[4-(BENZENESULFONYL)-3,4-DIHYDRO-2H-1,4-BENZOXAZINE-2-AMIDO]BENZOATE has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings
Mechanism of Action
The mechanism of action of ETHYL 2-[4-(BENZENESULFONYL)-3,4-DIHYDRO-2H-1,4-BENZOXAZINE-2-AMIDO]BENZOATE involves its interaction with specific molecular targets. The benzenesulfonyl group can interact with enzymes or receptors, potentially inhibiting their activity. The benzoxazine ring may also play a role in binding to biological molecules, affecting various biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
BENZENESULFONYL DERIVATIVES: Compounds with similar benzenesulfonyl groups, such as benzenesulfonamide, share some chemical properties and reactivity.
BENZOXAZINE DERIVATIVES:
Uniqueness
ETHYL 2-[4-(BENZENESULFONYL)-3,4-DIHYDRO-2H-1,4-BENZOXAZINE-2-AMIDO]BENZOATE is unique due to the combination of its functional groups, which confer specific chemical reactivity and potential biological activity. This makes it a valuable compound for research and industrial applications .
Properties
Molecular Formula |
C24H22N2O6S |
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Molecular Weight |
466.5 g/mol |
IUPAC Name |
ethyl 2-[[4-(benzenesulfonyl)-2,3-dihydro-1,4-benzoxazine-2-carbonyl]amino]benzoate |
InChI |
InChI=1S/C24H22N2O6S/c1-2-31-24(28)18-12-6-7-13-19(18)25-23(27)22-16-26(20-14-8-9-15-21(20)32-22)33(29,30)17-10-4-3-5-11-17/h3-15,22H,2,16H2,1H3,(H,25,27) |
InChI Key |
LFJTWQZCGYXUPT-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC=CC=C1NC(=O)C2CN(C3=CC=CC=C3O2)S(=O)(=O)C4=CC=CC=C4 |
Origin of Product |
United States |
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